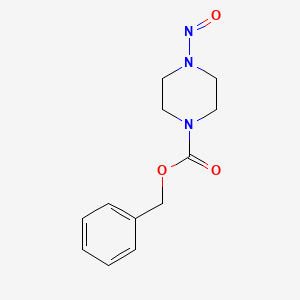
Bis(4-methylquinolin-6-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylquinolin-6-yl)methane: is an organic compound with the molecular formula C21H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylquinolin-6-yl)methane typically involves the reaction of 4-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile and the 4-methylquinoline as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and reacted under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-methylquinolin-6-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-methylquinolin-6-yl)methane is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties .
Biology: In biological research, quinoline derivatives, including this compound, are studied for their potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways is of significant interest .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of bis(4-methylquinolin-6-yl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit similar biological activities.
Bis(indolyl)methanes: These compounds have a similar bis-structure but with indole rings instead of quinoline rings.
Uniqueness: Bis(4-methylquinolin-6-yl)methane is unique due to its specific substitution pattern on the quinoline rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H18N2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-methyl-6-[(4-methylquinolin-6-yl)methyl]quinoline |
InChI |
InChI=1S/C21H18N2/c1-14-7-9-22-20-5-3-16(12-18(14)20)11-17-4-6-21-19(13-17)15(2)8-10-23-21/h3-10,12-13H,11H2,1-2H3 |
InChI-Schlüssel |
AXRQTDVAZVPEPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC=C1)CC3=CC4=C(C=CN=C4C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


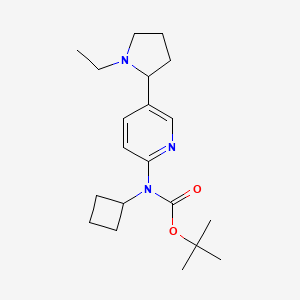
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)


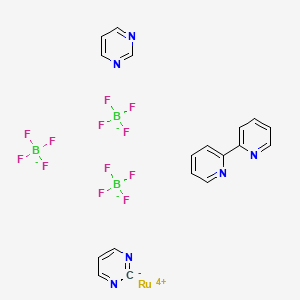
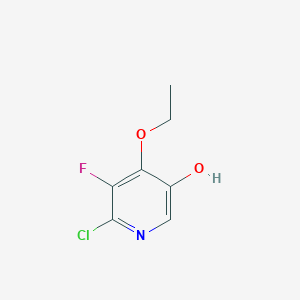
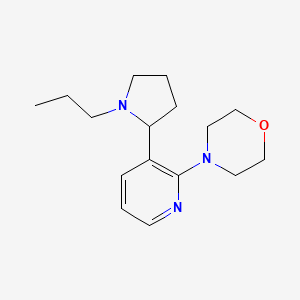
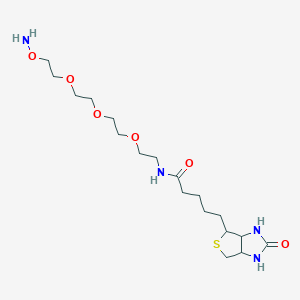
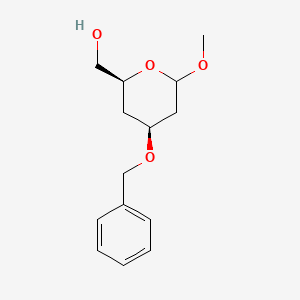
amino]-4-fluoro-](/img/structure/B11825541.png)
![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
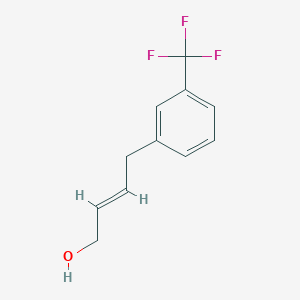
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)
